molecular formula C20H31BN2O2 B1406322 1-Methyl-4-{1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl}piperazine CAS No. 1643923-77-6

1-Methyl-4-{1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl}piperazine

Cat. No. B1406322
M. Wt: 342.3 g/mol
InChI Key: ZDQBKDLXCYXXMA-UHFFFAOYSA-N
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Description

“1-Methyl-4-{1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl}piperazine” is a chemical compound that is used as a pharmaceutical intermediate . It is also known as "4-(4-Methyl-1-piperazinyl)benzeneboronic acid pinacol ester" .


Synthesis Analysis

The synthesis of this compound involves several stages. In one stage, 4-(3-bromo-phenyl)-1-methyl-1H-pyrazole and bis(pinacol)diboran are reacted with potassium acetate in N,N-dimethyl-formamide . In another stage, 1,1’-bis(diphenylphosphino)ferrocene and dichloro(1,1’-bis(diphenylphosphanyl)ferrocene)palladium(II)*CH2Cl2 are used .


Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring, a cyclopropyl group, a phenyl group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group . The empirical formula is C18H29BN2O2, and the molecular weight is 316.25 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its melting point is between 60.0 and 64.0 °C . The compound’s SMILES string is CN1CCN(CC1)Cc2ccc(cc2)B3OC©©C©©O3 .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound is utilized in the synthesis of 2-mercapto- and 2-piperazino-methyl-phenylboronic acid derivatives, important in studying their inhibitory activity against serine proteases like thrombin (Spencer et al., 2002).

  • It plays a role in the synthesis of amide derivatives of quinolone, which are significant for their antimicrobial studies against various bacterial strains and fungi (Patel et al., 2007).

  • Analogues of the compound with added polar functionality and reduced lipophilicity have been explored for potential use as positron emission tomography radiotracers in oncology (Abate et al., 2011).

Biological and Pharmacological Research

  • Derivatives of this compound have shown potential in inhibiting bacterial biofilm and MurB enzyme, highlighting its significance in antibacterial research (Mekky & Sanad, 2020).

  • Research on the Fe-catalyzed synthesis of flunarizine, a drug used for migraines and epilepsy, involves derivatives of this compound (Shakhmaev et al., 2016).

  • Novel derivatives of 1-methyl-4-substituted piperazine have been synthesized and evaluated for their antimicrobial and herbicidal activities, demonstrating the compound's versatile applications in biological studies (Stoilkova et al., 2014).

  • The compound's derivatives have also been studied for their potential anti-malarial activities, indicating its relevance in the development of new antimalarial drugs (Cunico et al., 2009).

Safety And Hazards

The compound can cause skin irritation (H315) and serious eye irritation (H319) . Safety measures include washing skin thoroughly after handling, wearing protective gloves and eye protection, and seeking medical attention if skin irritation or eye irritation persists .

properties

IUPAC Name

1-methyl-4-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31BN2O2/c1-18(2)19(3,4)25-21(24-18)17-8-6-16(7-9-17)20(10-11-20)23-14-12-22(5)13-15-23/h6-9H,10-15H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDQBKDLXCYXXMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CC3)N4CCN(CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-{1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl}piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Methyl-4-{1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl}piperazine
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1-Methyl-4-{1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl}piperazine

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